4-[(Pyridin-4-yl)amino]benzonitrile chemical structure and properties
4-[(Pyridin-4-yl)amino]benzonitrile chemical structure and properties
An In-Depth Technical Guide to 4-[(Pyridin-4-yl)amino]benzonitrile: Structure, Properties, and Synthetic Methodologies
Executive Summary As drug discovery pivots toward highly targeted therapies, the architecture of small-molecule active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds. 4-[(Pyridin-4-yl)amino]benzonitrile (CAS: 319016-09-6) is a highly versatile, electronically polarized diarylamine building block. Featuring a central secondary amine bridging a 4-cyanophenyl (benzonitrile) moiety and a 4-pyridinyl group, this compound serves as a critical intermediate in the development of kinase inhibitors and advanced organic semiconductors[1][2].
This whitepaper provides a comprehensive analysis of its physicochemical properties, its mechanistic role in rational drug design, and a field-proven, self-validating protocol for its synthesis via Palladium-catalyzed Buchwald-Hartwig cross-coupling.
Chemical Structure and Physicochemical Profiling
The structural elegance of 4-[(pyridin-4-yl)amino]benzonitrile lies in its dual-functional nature. The molecule is an extended π-conjugated system where the electron-withdrawing nitrile group (-C≡N) significantly polarizes the aromatic framework.
Quantitative Data Summary
To predict pharmacokinetic behavior and optimize downstream synthetic steps, understanding the core physicochemical parameters is mandatory. The data below synthesizes the structural metrics of the compound[2][3][4]:
| Property | Value | Mechanistic Implication |
| CAS Number | 319016-09-6 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₁₂H₉N₃ | Defines the exact atomic composition. |
| Molecular Weight | 195.22 g/mol | Low molecular weight, leaving ample room for derivatization while adhering to Lipinski’s Rule of 5. |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Critical for interacting with the hinge region of target kinases. |
| Hydrogen Bond Acceptors | 2 (Nitrile, Pyridine N) | Facilitates dipole-dipole interactions and solvent-exposed H-bonding. |
| Topological Polar Surface Area (TPSA) | ~49.8 Ų | Optimal for membrane permeability; highly favorable for oral bioavailability. |
| Predicted XLogP3 | ~1.3 - 1.5 | Indicates moderate lipophilicity, balancing aqueous solubility and lipid membrane partitioning. |
Pharmacophore Utility in Kinase Inhibition
In medicinal chemistry, the aminopyridine moiety is a classic "hinge-binding" motif. The secondary amine acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, mimicking the binding of ATP's adenine ring within the kinase active site[2]. The benzonitrile group serves as a rigid vector, directing the strong, electron-withdrawing nitrile group into hydrophobic pockets or toward solvent-exposed regions to enhance binding affinity and metabolic stability.
Conceptual pharmacophore model of 4-[(pyridin-4-yl)amino]benzonitrile in kinase binding.
Synthesis Methodology: Buchwald-Hartwig Amination
The Catalytic Logic
The reaction couples 4-aminobenzonitrile with 4-bromopyridine. The success of this reaction depends entirely on the delicate interplay between the Palladium source, the phosphine ligand, and the base[7][8].
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Catalyst (Pd₂(dba)₃): Provides a stable, soluble source of Pd(0).
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Ligand (XPhos or BINAP): Bidentate ligands like BINAP or bulky monodentate ligands like XPhos are mandatory. Causality: They prevent the formation of inactive palladium iodide/bromide dimers after oxidative addition and accelerate the reductive elimination step by imposing steric bulk[5].
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Base (NaOtBu): Causality: A strong, non-nucleophilic base is required to deprotonate the coordinated amine without participating in competing side reactions.
Buchwald-Hartwig Pd-catalyzed cross-coupling cycle for C-N bond formation.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual cues (color changes) and analytical checkpoints are embedded to ensure experimental integrity.
Reagents Required:
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4-Aminobenzonitrile (1.0 equiv)
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4-Bromopyridine hydrochloride (1.1 equiv) (Note: Must be neutralized in situ or pre-washed with base).
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Pd₂(dba)₃ (2 mol%)
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XPhos (4 mol%)
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Sodium tert-butoxide (NaOtBu) (2.5 equiv - excess needed if using the HCl salt of the pyridine)
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Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration)
Workflow:
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Preparation & Degassing (Critical Step): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, 4-aminobenzonitrile, 4-bromopyridine HCl, and NaOtBu.
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Causality: The active Pd(0) species is highly susceptible to oxidation. You must seal the tube and subject it to three cycles of vacuum evacuation and backfilling with ultra-pure Argon[9].
-
-
Solvent Addition: Inject anhydrous, degassed toluene via a syringe through the septum. The mixture will typically adopt a deep red/brown hue, indicative of the active Pd-ligand complex formation[9].
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Thermal Activation: Heat the reaction mixture in an oil bath at 100 °C for 8 to 12 hours under vigorous stirring.
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Validation Checkpoint: Monitor reaction progression via TLC (Hexane/EtOAc 1:1) or LC-MS. The disappearance of the 4-aminobenzonitrile peak confirms the completion of the oxidative addition and subsequent amination.
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Quenching and Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble palladium black and inorganic salts[8].
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Dichloromethane to Methanol) to isolate 4-[(pyridin-4-yl)amino]benzonitrile as a solid.
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Analytical Validation: Confirm the structure using ¹H NMR (look for the characteristic downfield shift of the secondary amine proton and the distinct AA'BB' splitting patterns of the para-substituted aromatic rings) and High-Resolution Mass Spectrometry (HRMS) targeting the[M+H]⁺ peak at m/z ~196.08[3].
Conclusion
4-[(Pyridin-4-yl)amino]benzonitrile is a highly strategic building block that bridges the gap between basic organic synthesis and advanced targeted therapeutics. By leveraging the precise electronic control of the Buchwald-Hartwig amination, researchers can synthesize this scaffold with high fidelity. Mastery of the underlying catalytic mechanisms—specifically the roles of steric bulk in the phosphine ligand and rigorous exclusion of oxygen—ensures reproducible, scalable yields for downstream drug development campaigns.
References
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PubChemLite. "4-amino-2-(pyridin-4-yl)benzonitrile (C12H9N3)." Luxembourg Centre for Systems Biomedicine. Available at: [Link]
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Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at: [Link]
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Organic Synthesis. "Buchwald-Hartwig Coupling General Procedures." Organic-Synthesis.com. Available at: [Link]
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